2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
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Overview
Description
2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is a compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide typically involves the formation of the triazole ring followed by the introduction of the ethylamino and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The ethylamino and methyl groups can then be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Uniqueness
2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino and methyl groups, along with the triazole ring, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H17N5O |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-12-9(2,8(10)15)4-5-14-7-11-6-13-14/h6-7,12H,3-5H2,1-2H3,(H2,10,15) |
InChI Key |
VZYHPJHGNDEMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
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